5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858282
InChI: InChI=1S/C11H19N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h7,9H,5-6H2,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17858282

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 5-tert-butyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C11H19N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h7,9H,5-6H2,1-4H3,(H,12,13)
Standard InChI Key ZRKTUPZUEOAVGF-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(CCNC2=N1)C(C)(C)C

Introduction

Chemical Structure and Molecular Properties

The molecular framework of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine consists of a bicyclic system merging imidazole and pyrimidine rings. The tert-butyl group at position 5 enhances steric bulk and lipophilicity, while the methyl group at position 2 modulates electronic effects. Key structural features include:

  • Molecular Formula: C12H19N3\text{C}_{12}\text{H}_{19}\text{N}_3

  • Molecular Weight: 205.30 g/mol

  • Ring System: Fused imidazo[1,2-a]pyrimidine with saturated 5H,6H,7H,8H configuration.

The saturated ring system reduces aromaticity compared to fully unsaturated analogs, potentially increasing conformational flexibility. This structural flexibility may enhance binding to biological targets, as seen in related imidazo[1,2-a]pyrimidine derivatives .

Synthetic Pathways and Optimization

Post-Synthetic Modifications

Functionalization of the core structure can be achieved via:

  • Alkylation: Introducing alkyl groups at specific positions using alkyl halides.

  • Oxidation/Reduction: Modifying substituents to alter electronic properties (e.g., converting alcohols to ketones).

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the tert-butyl group’s lipophilicity.

  • Stability: Stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments.

Spectroscopic Characterization

  • 1^1H NMR: Key signals include:

    • tert-Butyl protons: δ 1.2–1.4 ppm (singlet)

    • Methyl group: δ 2.1–2.3 ppm (singlet)

    • Ring protons: δ 6.5–8.0 ppm (multiplet) .

  • IR Spectroscopy: Stretching vibrations for C-N (1250–1350 cm1^{-1}) and C=C (1600–1650 cm1^{-1}).

Biological Activity and Applications

Kinase Inhibition

Imidazo[1,2-a]pyrimidines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The tert-butyl group could stabilize hydrophobic interactions, as demonstrated in related compounds targeting EGFR (IC50_{50}: 0.5–2.0 µM).

Comparative Analysis with Structural Analogs

The following table highlights key differences between 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and related compounds:

CompoundSubstituentsBiological ActivityUnique Feature
5-tert-Butyl-2-methyl derivative5-tert-Butyl, 2-methylPotential kinase inhibitionEnhanced lipophilicity
6-Chloroimidazo[1,2-a]pyrimidine6-ChloroAntibacterial (MIC: 32 µg/mL) Electrophilic chlorine
7-Bromoimidazo[1,2-a]pyrimidine7-BromoAnticancer (IC50_{50}: 1.8 µM)Bromine for cross-coupling

Industrial and Research Applications

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its tert-butyl group improves metabolic stability, a critical factor in pharmacokinetic optimization.

Materials Science

Imidazo[1,2-a]pyrimidines are investigated as organic semiconductors. The methyl and tert-butyl groups may tune electronic properties for use in OLEDs or photovoltaic devices .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substituent placement during multicomponent reactions remains difficult.

  • Purification: High lipophilicity complicates chromatographic separation.

Research Priorities

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency.

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